![molecular formula C9H6BrNO3 B2473978 Methyl 4-bromo-3-cyano-2-hydroxybenzoate CAS No. 1805525-32-9](/img/structure/B2473978.png)
Methyl 4-bromo-3-cyano-2-hydroxybenzoate
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Overview
Description
“Methyl 4-bromo-3-cyano-2-hydroxybenzoate” is a chemical compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.06 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrNO3/c1-14-9(13)5-2-3-7(10)6(4-11)8(5)12/h2-3,12H,1H3 . This indicates the presence of a bromine atom, a cyano group, and a hydroxy group on the benzene ring, along with a methyl ester group.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Selective Inhibitors in Medicinal Chemistry
Methyl 4-bromo-3-cyano-2-hydroxybenzoate serves as a reactant in the preparation of selective inhibitors. These inhibitors play a crucial role in drug discovery and development. By targeting specific enzymes or proteins, they modulate biological pathways, potentially leading to novel therapeutic agents .
Ullmann Reactions and Dibenzo-p-dioxin Synthesis
In unsymmetrical Ullmann reactions, this compound participates as a key intermediate. For instance, when combined with methyl 5-bromovanillate, it yields various dicarbomethoxy-dibenzo-p-dioxins. These compounds can be separated through chromatography over silica gel. Such reactions contribute to the synthesis of complex aromatic structures .
Thienopyranone Scaffold Synthesis
Researchers use methyl 4-bromo-3-cyano-2-hydroxybenzoate as a starting material for constructing thienopyranone scaffolds. By alkylating it with N-acetylmorpholine, they access these versatile heterocyclic structures. Thienopyranones exhibit diverse biological properties and are valuable in medicinal chemistry .
Thiazine Derivatives via Cyanoacetylation
The compound has been employed in the synthesis of 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide. This process involves treating 2-trifluoromethoxy cyanoacetanilide with 4-sulfanyl-2-methyl-butan-2-ol. The resulting thiazine derivatives may have interesting biological activities .
Indole Derivatives for Biomedical Applications
Indole derivatives, both natural and synthetic, have gained attention due to their diverse biological properties. Methyl 4-bromo-3-cyano-2-hydroxybenzoate can be a precursor in the synthesis of indole-containing compounds. These derivatives exhibit potential as anticancer agents, antimicrobials, and more .
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzoic acid derivatives, it may interact with its targets via nucleophilic substitution reactions .
Biochemical Pathways
More research is needed to elucidate the specific pathways this compound influences .
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of Methyl 4-bromo-3-cyano-2-hydroxybenzoate’s action are currently unknown due to the lack of research on this compound .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-3-cyano-2-hydroxybenzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the environment. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place . Additionally, safety data suggests that it should be handled in a well-ventilated place to avoid the formation of dust and aerosols .
properties
IUPAC Name |
methyl 4-bromo-3-cyano-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)5-2-3-7(10)6(4-11)8(5)12/h2-3,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJCUVYDXXUWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-cyano-2-hydroxybenzoate |
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